2-Propen-1-amine, N-(2-naphthalenylmethoxy)-
Description
2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is a chemical compound with the molecular formula C14H15NO It is known for its unique structure, which includes a naphthalene ring attached to a propenylamine group via a methoxy linkage
Properties
IUPAC Name |
N-(naphthalen-2-ylmethoxy)prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-9-15-16-11-12-7-8-13-5-3-4-6-14(13)10-12/h2-8,10,15H,1,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLYZGPGGNUGJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNOCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- typically involves the reaction of 2-naphthol with propenylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, N-(2-naphthalenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylmethanol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-Propen-1-amine, N-(2-naphthalenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy group can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity. The naphthalene ring provides a hydrophobic surface that can interact with hydrophobic pockets in proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-amine, N-methyl-
- 2-Propen-1-amine, N-2-propenyl-
- 2-Propen-1-amine, N-(2-naphthalenyl)-
Uniqueness
2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is unique due to the presence of both a naphthalene ring and a methoxy group, which confer distinct chemical and biological properties
Biological Activity
2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- is . It features a propenamine backbone with a naphthalenylmethoxy substituent, which may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can display antimicrobial effects against a range of pathogens. The presence of the naphthalene moiety may enhance its bioactivity by interacting with microbial cell membranes or specific enzymes involved in metabolic pathways.
- Anticancer Potential : There is growing interest in the anticancer properties of naphthalene derivatives. Preliminary studies suggest that 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism by which 2-Propen-1-amine, N-(2-naphthalenylmethoxy)- exerts its biological effects is not fully elucidated but may involve:
- Enzyme Interaction : The compound could bind to specific enzymes, inhibiting their activity and thus disrupting cellular processes essential for pathogen survival or cancer cell growth.
- Receptor Modulation : It may also interact with various receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-Propen-1-amine, N-(2-naphthalenylmethoxy)-.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
